4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile
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Overview
Description
4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile involves the reaction of cyanothioacetamide with acetaldehyde and 1-(prop-1-en-2-yl)-piperidine . The reaction typically occurs under mild conditions and results in the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using zinc in concentrated hydrochloric acid.
Substitution: Substitution reactions often involve the use of alkyl halides to introduce various substituents onto the pyridine ring.
Major Products
The major products formed from these reactions include bis(3-cyanopyridin-2-yl) disulfides, potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates, and various substituted pyridine derivatives .
Scientific Research Applications
4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to exhibit affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting its function . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: This compound is structurally similar but contains a thioxo group instead of an oxo group.
5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This derivative includes a bromine atom at the 5-position.
4,6-Dimethyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile: This compound has an allyl group at the 1-position.
Uniqueness
4,6-Dimethyl-2-oxo-2,3-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both oxo and nitrile functional groups
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3,7H,1-2H3 |
InChI Key |
HHKIUQXKJVEGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)C1C#N)C |
Origin of Product |
United States |
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